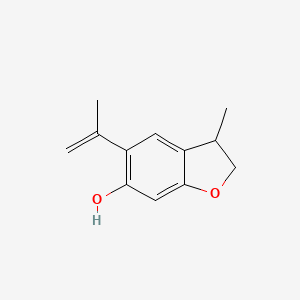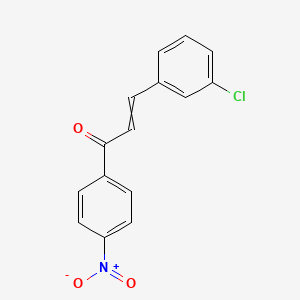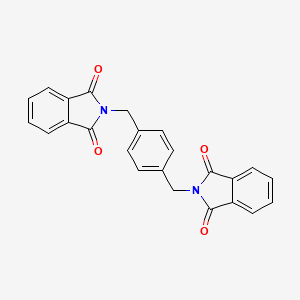
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 3 positions of the tetrahydronaphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. The reaction is carried out using molecular bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is often facilitated by photochemical conditions, such as irradiation with a 150W projector lamp, to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves controlled bromination reactions under optimized conditions to ensure high purity and yield. The reaction mixture is typically subjected to crystallization from solvents like dichloromethane-hexane to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,2,3,4-tetrahydronaphthalene by removing the bromine atoms.
Oxidation Reactions: It can undergo oxidation to form corresponding naphthoquinone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Reduction: Reducing agents like zinc in acetic acid or catalytic hydrogenation can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products:
Substitution Products: Various substituted naphthalene derivatives.
Reduction Products: 1,2,3,4-tetrahydronaphthalene.
Oxidation Products: Naphthoquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
- 2,3-Dibromo-1,4-naphthoquinone
- 1,3-Dibromonaphthalene
Comparison: 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern and the presence of two bromine atoms on the tetrahydronaphthalene ring. This configuration imparts distinct chemical reactivity and properties compared to other dibromo derivatives. For instance, 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene has bromine atoms at different positions, leading to different reactivity and applications .
Eigenschaften
CAS-Nummer |
2018-87-3 |
|---|---|
Molekularformel |
C10H10Br2 |
Molekulargewicht |
289.99 g/mol |
IUPAC-Name |
2,3-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-10H,5-6H2 |
InChI-Schlüssel |
HOUFAHCSZPNYFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CC2=CC=CC=C21)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966448.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B11966453.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11966464.png)



![2-(4-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11966477.png)
![3-methyl-2-(3-methylbutyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11966497.png)


